

Spectroscopic Data of Imidazole-4-methanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Imidazole-4-methanol*

Cat. No.: *B184089*

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the key spectroscopic data for **Imidazole-4-methanol** (CAS No. 822-55-9), a vital heterocyclic building block in medicinal chemistry and materials science. Understanding the spectroscopic signature of this compound is fundamental for its identification, purity assessment, and the elucidation of its role in complex chemical reactions. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **Imidazole-4-methanol**, offering not just the data itself, but also the rationale behind the experimental choices and detailed protocols for data acquisition.

Introduction to Imidazole-4-methanol

Imidazole-4-methanol, also known as 4-(hydroxymethyl)imidazole, is a primary alcohol derivative of imidazole. The imidazole ring is a prominent feature in many biologically active molecules, including the amino acid histidine. The presence of both a hydroxyl group and the imidazole moiety makes **Imidazole-4-methanol** a versatile precursor in the synthesis of pharmaceuticals and functional materials. Its structural characterization is therefore of paramount importance.

Below is the chemical structure of **Imidazole-4-methanol**:

Caption: Molecular Structure of **Imidazole-4-methanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Imidazole-4-methanol**, both ^1H and ^{13}C NMR provide unambiguous structural information.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **Imidazole-4-methanol** in deuterated dimethyl sulfoxide (DMSO- d_6) exhibits distinct signals for the protons of the imidazole ring, the methylene group, and the hydroxyl group.

Table 1: ^1H NMR Spectroscopic Data for **Imidazole-4-methanol** in DMSO- d_6

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.5 - 7.6	s	1H	H-2
~6.8 - 6.9	s	1H	H-5
~4.4 - 4.5	s	2H	-CH ₂ -
~5.0 - 5.2	t	1H	-OH
~11.8 - 12.0	br s	1H	N-H

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. The hydroxyl and N-H protons are exchangeable with D_2O .

Interpretation and Experimental Rationale:

- Choice of Solvent: DMSO- d_6 is a common choice for polar molecules like **Imidazole-4-methanol** due to its excellent solvating power. It is also useful for observing exchangeable protons (like -OH and N-H), which often appear as broad signals.
- Signal Assignment:

- The downfield singlet at ~7.5-7.6 ppm is characteristic of the C-2 proton of the imidazole ring, which is deshielded by the two adjacent nitrogen atoms.
- The singlet at ~6.8-6.9 ppm corresponds to the C-5 proton.
- The singlet at ~4.4-4.5 ppm is assigned to the methylene protons (-CH₂-), which are adjacent to the electron-withdrawing imidazole ring and the hydroxyl group.
- The triplet for the hydroxyl proton arises from coupling with the adjacent methylene protons. This coupling is often not observed in other solvents due to rapid exchange.
- The broad singlet in the far downfield region (~11.8-12.0 ppm) is characteristic of the N-H proton of the imidazole ring.

¹³C NMR Spectroscopy

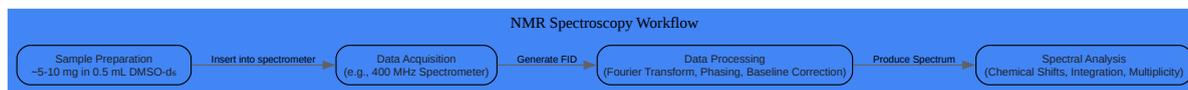
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for **Imidazole-4-methanol** in DMSO-d₆

Chemical Shift (δ) ppm	Assignment
~135	C-2
~127	C-4
~116	C-5
~55	-CH ₂ -

Interpretation and Experimental Rationale:

- The chemical shifts of the imidazole ring carbons (C-2, C-4, and C-5) are in the expected aromatic region. C-2 is the most downfield due to the influence of the two nitrogen atoms.
- The signal for the methylene carbon (-CH₂-) appears at a higher field, consistent with an sp³-hybridized carbon attached to an oxygen and an aromatic ring.



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Caption: A typical workflow for acquiring NMR spectra.

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of **Imidazole-4-methanol** and dissolve it in approximately 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
 - Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-160 ppm).

- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

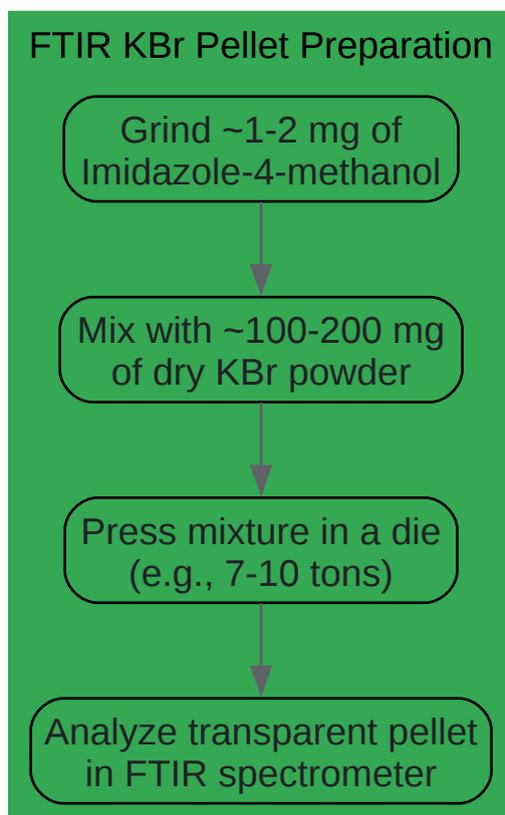
Table 3: Key IR Absorption Bands for **Imidazole-4-methanol** (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3100-3400	Broad, Strong	O-H and N-H stretching
~3100	Medium	C-H stretching (aromatic)
~2850-2950	Medium	C-H stretching (aliphatic -CH ₂ -)
~1600-1650	Medium	C=N stretching (imidazole ring)
~1450-1550	Medium	C=C stretching (imidazole ring)
~1050-1150	Strong	C-O stretching (primary alcohol)

Interpretation and Experimental Rationale:

- **KBr Pellet Method:** For solid samples like **Imidazole-4-methanol**, the KBr pellet technique is a standard method. The compound is finely ground with potassium bromide and compressed into a transparent disk, which allows for transmission IR analysis.
- **Vibrational Assignments:**
 - The broad, intense band in the 3100-3400 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations, confirming the presence of the alcohol and imidazole functionalities.
 - The absorptions around 3100 cm⁻¹ and in the 1450-1650 cm⁻¹ region are typical for the imidazole ring C-H, C=N, and C=C stretching modes.

- The peaks in the 2850-2950 cm^{-1} range are due to the symmetric and asymmetric stretching of the methylene C-H bonds.
- A strong band in the 1050-1150 cm^{-1} region is indicative of the C-O stretching of a primary alcohol.



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Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Experimental Protocol for FTIR Spectroscopy (KBr Pellet)

- Sample and KBr Preparation: Dry spectroscopic grade KBr powder in an oven at $\sim 110^{\circ}\text{C}$ for several hours to remove any absorbed water.
- Grinding and Mixing: In an agate mortar and pestle, grind 1-2 mg of **Imidazole-4-methanol** to a fine powder. Add approximately 100-200 mg of the dried KBr and mix thoroughly by

grinding until a homogeneous mixture is obtained.

- Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet should be collected for background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Key Mass Spectral Data for **Imidazole-4-methanol** (Electron Ionization)

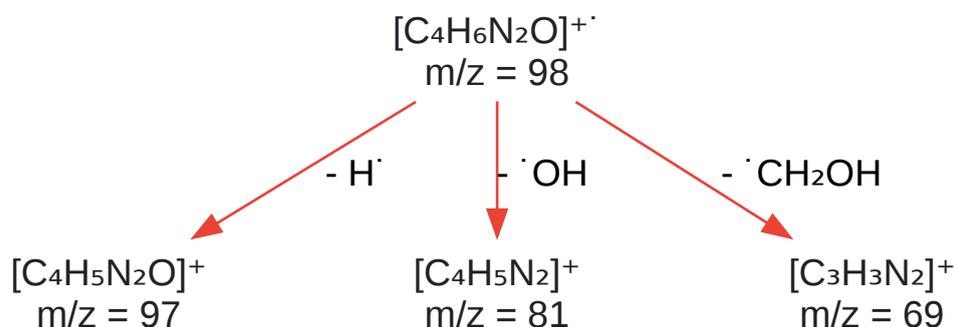
m/z	Relative Intensity	Proposed Fragment
98	Moderate	$[\text{M}]^+$ (Molecular Ion)
97	High	$[\text{M}-\text{H}]^+$
81	High	$[\text{M}-\text{OH}]^+$
69	Moderate	$[\text{M}-\text{CH}_2\text{OH}]^+$
54	Moderate	$[\text{C}_3\text{H}_4\text{N}]^+$

Note: The fragmentation pattern can vary depending on the ionization method and energy.

Interpretation and Fragmentation Pathway:

- The molecular ion peak at m/z 98 confirms the molecular weight of **Imidazole-4-methanol** ($\text{C}_4\text{H}_6\text{N}_2\text{O}$).[\[1\]](#)
- The base peak is often observed at m/z 97, corresponding to the loss of a hydrogen atom.
- A significant fragment at m/z 81 is due to the loss of a hydroxyl radical ($-\text{OH}$).[\[1\]](#)

- The peak at m/z 69 results from the cleavage of the C-C bond between the imidazole ring and the methanol group, leading to the loss of the hydroxymethyl radical ($-\text{CH}_2\text{OH}$).
- The fragment at m/z 54 can be attributed to further fragmentation of the imidazole ring.[1]



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Caption: Proposed fragmentation pathway for **Imidazole-4-methanol** in EI-MS.

Experimental Protocol for GC-MS

- Sample Preparation: Prepare a dilute solution of **Imidazole-4-methanol** (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- Gas Chromatography:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
 - Employ a temperature program to ensure good separation and peak shape, for example, starting at 50°C and ramping up to 250°C.
- Mass Spectrometry:
 - The EI source energy is typically set to 70 eV.

- Acquire mass spectra over a suitable mass range (e.g., m/z 40-200).
- Data Analysis: Identify the peak corresponding to **Imidazole-4-methanol** in the total ion chromatogram and analyze its mass spectrum.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of **Imidazole-4-methanol**. The combination of NMR, IR, and MS techniques allows for a thorough structural elucidation, confirming the presence of the key functional groups and the overall molecular framework. The detailed experimental protocols provided herein serve as a valuable resource for researchers working with this important chemical entity, ensuring reliable and reproducible data acquisition.

References

- PubChem. **Imidazole-4-methanol**. National Center for Biotechnology Information. [[Link](#)]
- SpectraBase. **Imidazole-4-methanol**. John Wiley & Sons, Inc. [[Link](#)]

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Sources

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